

C12-iE-DAP for studying host-pathogen interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **C12-iE-DAP**

Cat. No.: **B15611023**

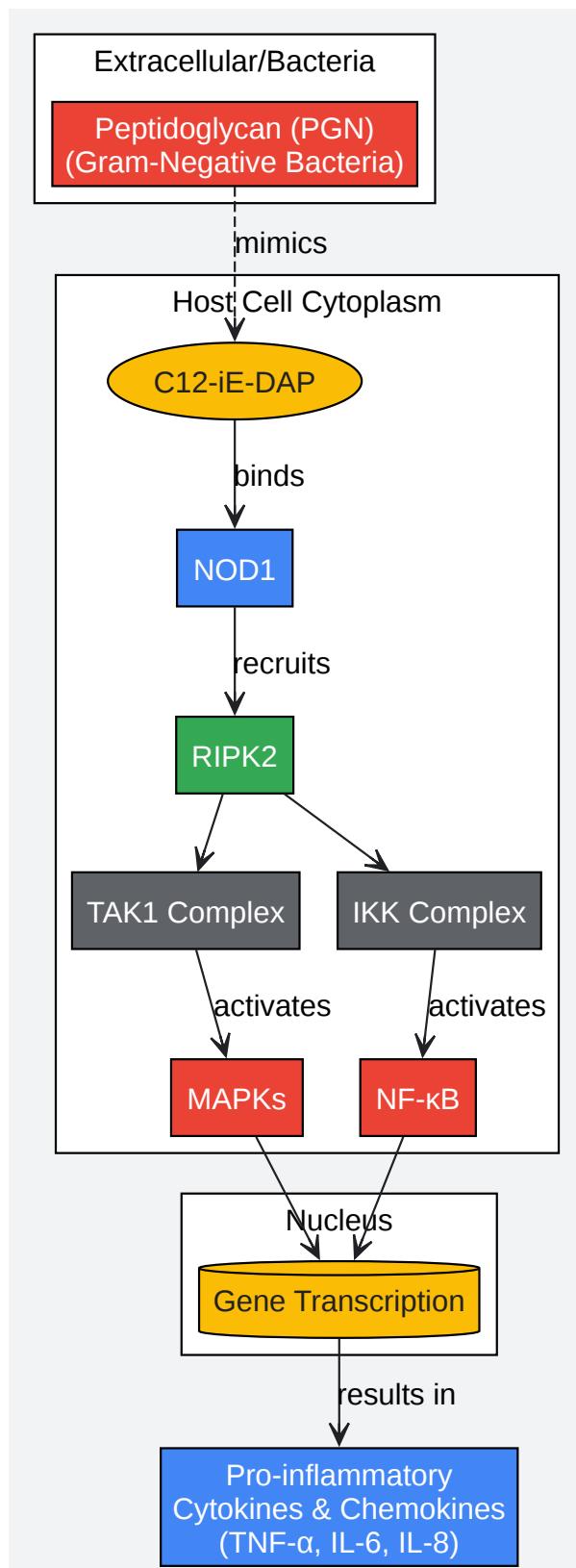
[Get Quote](#)

An In-depth Technical Guide to **C12-iE-DAP** for Studying Host-Pathogen Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-iE-DAP (Lauroyl- γ -D-glutamyl-meso-diaminopimelic acid) is a potent and specific synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).^{[1][2][3]} As an acylated derivative of γ -D-Glu-mDAP (iE-DAP), the minimal peptidoglycan motif recognized by NOD1, **C12-iE-DAP** offers enhanced cell permeability due to the addition of a 12-carbon lauroyl chain.^[1] This modification allows for efficient delivery to the cytosol, making it 100 to 1000 times more potent than its non-acylated counterpart, iE-DAP, in activating the NOD1 signaling pathway.^[1] This document provides a comprehensive technical overview of **C12-iE-DAP**, its mechanism of action, experimental protocols for its use, and its application in the study of host-pathogen interactions.


Core Mechanism of Action

NOD1 is an intracellular pattern recognition receptor (PRR) that recognizes peptidoglycan components from a specific subset of bacteria, primarily Gram-negative bacteria, but also certain Gram-positives like *Bacillus subtilis* and *Listeria monocytogenes*.^[1] The core recognition motif is the dipeptide D- γ -glutamyl-meso-diaminopimelic acid (iE-DAP).^{[1][4]}

The mechanism of action for **C12-iE-DAP** is as follows:

- Cellular Entry: The lipophilic lauroyl (C12) group facilitates the passage of iE-DAP across the host cell membrane into the cytoplasm.[1]
- NOD1 Recognition: In the cytosol, the iE-DAP portion of the molecule is recognized by the leucine-rich repeat (LRR) domain of the NOD1 protein.[1]
- Signal Transduction Cascade: Ligand binding induces oligomerization of NOD1 and recruitment of the serine/threonine kinase RIPK2 (also known as RICK).[1] This interaction, mediated by CARD-CARD homophilic interactions, leads to the ubiquitination of RIPK2, which then acts as a scaffold to recruit other signaling proteins.[1]
- Downstream Activation: The formation of this complex activates the TAK1 and IKK complexes, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) and the transcription factor Nuclear Factor-kappa B (NF- κ B).[1]
- Inflammatory Response: Activated NF- κ B and other transcription factors translocate to the nucleus, inducing the expression of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-8) and other immune effectors.[1][5][6]

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Signaling pathway initiated by **C12-iE-DAP** activation of NOD1.

Quantitative Data

The following table summarizes key quantitative parameters related to the use of **C12-iE-DAP**.

Parameter	Description	Typical Range/Value	Cell System/Assay
Potency	Relative activity compared to iE-DAP.	100 - 1000x more potent	HEK-Blue™ NOD1 cells
Working Concentration	Recommended concentration for in vitro cell stimulation.	10 ng/mL - 10 µg/mL	Various cell lines
NF-κB Activation	Concentration for robust NF-κB reporter gene activation.	~100 nM	HEK-Blue™ NOD1 cells[7]
Cytokine Induction (IL-8)	Concentration range for inducing IL-8 secretion.	2 µM - 50 µM	THP-1 cells[5]
Synergistic Activity	Concentration used with LPS to potentiate TNF-α production.	10 µM	THP-1 cells[5]

Experimental Protocols

Protocol 1: In Vitro NOD1 Activation using Reporter Cells

Objective: To quantify the NOD1-agonistic activity of **C12-iE-DAP** by measuring the activation of an NF-κB-inducible reporter gene.

Materials:

- HEK-Blue™ hNOD1 cells (InvivoGen) or equivalent, which stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter under the control of an NF-κB-inducible promoter.

- HEK-Blue™ Detection medium (InvivoGen) or equivalent substrate for SEAP.
- **C12-iE-DAP** (InvivoGen, MedChemExpress).[3][7]
- Sterile, endotoxin-free DMSO for stock solution preparation.
- Complete cell culture medium (e.g., DMEM, 10% FBS, Pen-Strep).
- 96-well flat-bottom cell culture plates.
- Spectrophotometer or plate reader (620-655 nm).

Methodology:

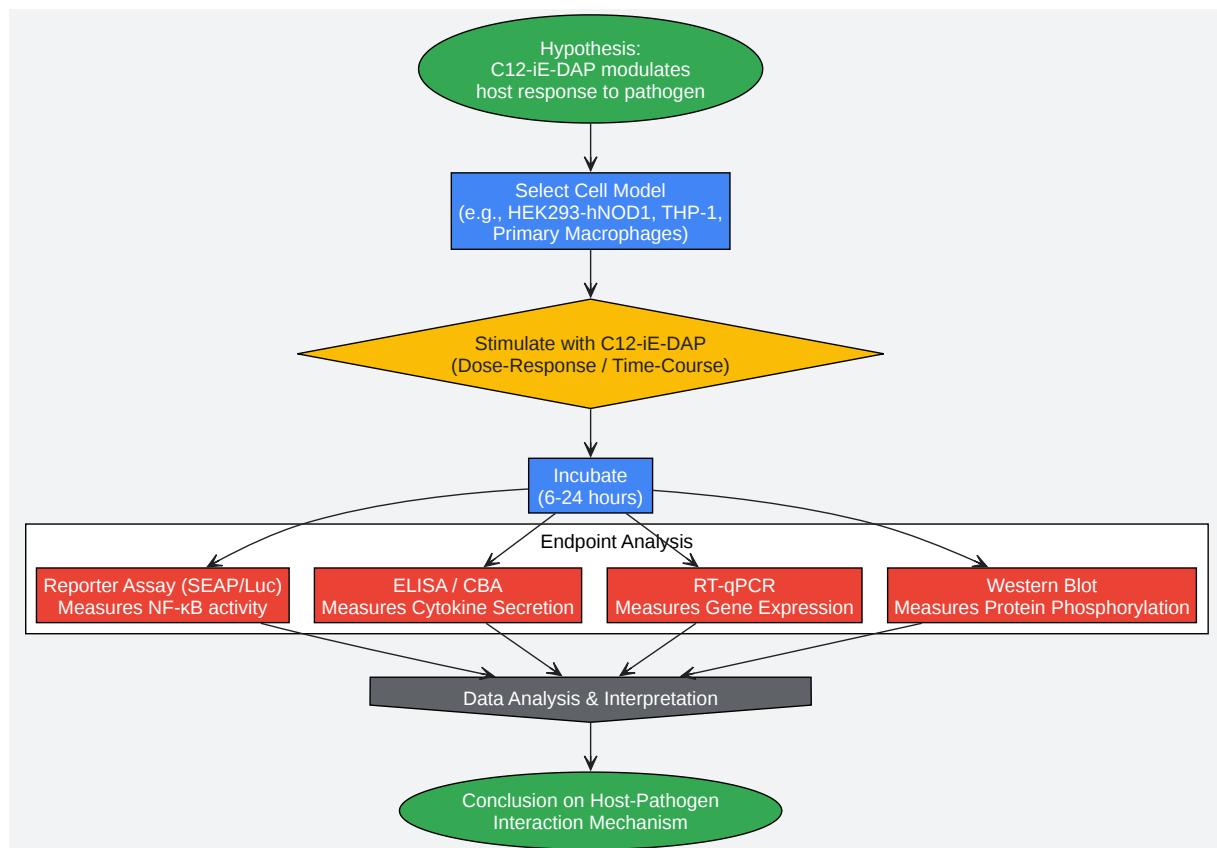
- Cell Seeding: Plate HEK-Blue™ hNOD1 cells at a density of $\sim 5 \times 10^4$ cells/well (180 μ L) in a 96-well plate and incubate for 24 hours.
- Compound Preparation: Prepare a stock solution of **C12-iE-DAP** in DMSO (e.g., 1 mg/mL). [1] Create serial dilutions in complete cell culture medium to achieve final desired concentrations (e.g., 0.01 ng/mL to 1000 ng/mL).
- Cell Stimulation: Add 20 μ L of the **C12-iE-DAP** dilutions to the appropriate wells. Include a vehicle control (medium with equivalent DMSO concentration) and a positive control if available.
- Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[7]
- SEAP Detection:
 - Add 20 μ L of the cell supernatant to a new 96-well plate.
 - Add 180 μ L of QUANTI-Blue™ or a similar SEAP detection reagent to each well.
 - Incubate at 37°C for 1-3 hours.
 - Measure the optical density (OD) at ~ 630 nm.

- Data Analysis: Subtract the OD of the blank (unstimulated cells) from all other values. Plot the OD values against the concentration of **C12-iE-DAP** to generate a dose-response curve.

Protocol 2: Cytokine Secretion Assay in Immune Cells

Objective: To measure the production of pro-inflammatory cytokines (e.g., IL-8, TNF- α) from immune cells following stimulation with **C12-iE-DAP**.

Materials:


- THP-1 monocytes or other relevant immune cells (e.g., primary macrophages).
- Cell culture medium (e.g., RPMI-1640, 10% FBS, Pen-Strep).
- **C12-iE-DAP**.
- Lipopolysaccharide (LPS) as a positive control for TLR4 stimulation or for synergy studies.[\[5\]](#)
- 24-well or 96-well cell culture plates.
- ELISA kits for the specific cytokines of interest (e.g., human IL-8, human TNF- α).

Methodology:

- Cell Seeding: Plate THP-1 cells (or other cells) at an appropriate density (e.g., 5×10^5 cells/mL) in culture plates. For THP-1 monocytes, differentiation into macrophage-like cells with PMA is optional but may enhance responsiveness.
- Stimulation:
 - For direct stimulation, treat cells with a dose-range of **C12-iE-DAP** (e.g., 2 μ M to 50 μ M).[\[5\]](#)
 - For synergy studies, pre-treat cells with a low dose of LPS (e.g., 1 ng/mL) before or concurrently with **C12-iE-DAP** (e.g., 10 μ M).[\[5\]](#)[\[8\]](#)
 - Include an unstimulated control and a vehicle control.

- Incubation: Incubate the cells for a defined period, typically 6 to 24 hours, at 37°C in a 5% CO₂ incubator.^[8]
- Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant. Store at -20°C or -80°C until analysis.
- Cytokine Quantification: Measure the concentration of the target cytokine(s) in the supernatant using ELISA kits, following the manufacturer's protocol precisely.
- Data Analysis: Generate bar graphs comparing cytokine concentrations across different treatment conditions. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General experimental workflow for studying host-pathogen interactions using **C12-iE-DAP**.

Applications in Drug Development and Research

- Dissecting Innate Immunity: **C12-iE-DAP**'s specificity allows for the precise interrogation of the NOD1 pathway's role in bacterial recognition and the subsequent immune response.[1]
- Pathogen Evasion Mechanisms: Researchers can study how pathogens avoid or suppress NOD1 signaling, providing insights into microbial virulence strategies.
- Screening for NOD1 Inhibitors: **C12-iE-DAP** can be used as a stable, potent stimulus in high-throughput screening assays to identify novel antagonists of the NOD1 pathway, such as ML130, for treating inflammatory diseases.[9][10]
- Vaccine Adjuvant Development: As a defined immunostimulant, **C12-iE-DAP** and its derivatives are being explored for their potential as adjuvants to enhance vaccine efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Conformationally Constrained d-Glu-meso-DAP Analogs as Innate Immune Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]
- 10. Activation of the pattern recognition receptor NOD1 augments colon cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C12-iE-DAP for studying host-pathogen interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611023#c12-ie-dap-for-studying-host-pathogen-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com